2-Ethylnitrobenzene
Description
2-Ethylnitrobenzene (CAS No. 612-22-6), also known as o-nitroethylbenzene, is an aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a yellow to light brown oily liquid with a density of 1.127 g/mL at 25°C and a refractive index of 1.537 . Its melting point ranges from -13 to -10°C, and its boiling point is 172–174°C under reduced pressure (18 mmHg), while its atmospheric boiling point is reported as 232.5°C .
The compound is insoluble in water but highly soluble in organic solvents such as ethanol, acetone, and ether . Industrially, it is synthesized via nitration of ethylbenzene using a mixed acid (nitric and sulfuric acids), yielding both ortho- and para-nitroethylbenzene isomers, which are separated via fractional distillation .
This compound serves as a critical intermediate in the production of agrochemicals, pharmaceuticals, dyes, and explosives. Its applications include synthesis of benzoic acid derivatives and mining/agricultural explosives . Safety data indicate hazards such as skin/eye irritation (R36/37/38) and toxicity upon ingestion (R22), necessitating protective equipment during handling .
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073209 | |
| Record name | Benzene, 1-ethyl-2-nitro- | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-22-6, 30179-51-2 | |
| Record name | 1-Ethyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethylnitrobenzene | |
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| Record name | Ethylnitrobenzene | |
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| Record name | 2-Ethylnitrobenzene | |
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| Record name | Benzene, 1-ethyl-2-nitro- | |
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| Record name | Ethylnitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-ethyl-2-nitrobenzene | |
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| Record name | 2-Ethylnitrobenzene | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is typically synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction involves the introduction of a nitro group (-NO2) to the ethylbenzene molecule, resulting in the formation of this compound. The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the acids to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid, and the reaction mixture is then subjected to fractional distillation to separate this compound from other by-products such as 4-nitroethylbenzene .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 2-Ethylaniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
2-Ethylnitrobenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:
- Dyes : It serves as a precursor in the production of synthetic dyes, which are essential in textile and other industries.
- Pharmaceuticals : The compound is investigated for its role in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies
In biological research, this compound is employed to study interactions between nitroaromatic compounds and biological systems. This includes:
- Toxicology Studies : The compound's potential toxicity and biochemical pathways are explored to understand its effects on human health and the environment.
- Microbial Metabolism : Research has shown that certain bacteria can metabolize nitroaromatic compounds, including this compound, which provides insights into bioremediation processes.
Industrial Applications
In industrial contexts, this compound finds use in:
- Explosives Production : It is involved in the manufacture of explosives due to its energetic properties.
- Solvent Applications : The compound acts as a solvent in specialized extraction processes, enhancing the efficiency of various chemical reactions.
Comparative Analysis with Related Compounds
The unique structure of this compound influences its chemical behavior and applications. Below is a comparative analysis with similar compounds:
| Compound | Key Features | Applications |
|---|---|---|
| Nitrobenzene | Lacks ethyl group; less hydrophobic | Solvent, precursor for aniline |
| 2-Nitrotoluene | Contains a methyl group; different reactivity | Dyes, pharmaceuticals |
| 2-Nitroethylbenzene | Similar structure but distinct substitution patterns | Less common; potential niche applications |
Case Study 1: Toxicological Impact
Research has highlighted the toxicological implications of this compound exposure. Studies indicate that this compound can induce oxidative stress and DNA damage in various biological models. For instance, experiments have demonstrated that metabolites derived from this compound can lead to oxidative DNA damage, emphasizing the need for careful handling and regulation of this compound in industrial settings.
Case Study 2: Synthesis Innovations
Recent advancements in synthesis methods have improved the efficiency of producing this compound. A notable study introduced a microchannel reactor technology that enhances reaction rates and yields while reducing energy consumption. This innovation not only streamlines production but also addresses safety concerns associated with traditional batch processing methods.
Mechanism of Action
The mechanism of action of 2-Ethylnitrobenzene primarily involves its chemical reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as a precursor to more complex molecules .
Comparison with Similar Compounds
para-Nitroethylbenzene (p-Nitroethylbenzene)
Nitrobenzene (C₆H₅NO₂)
- Structural Difference : Lacks the ethyl substituent, featuring a single nitro group on benzene.
- Physical Properties :
- Applications : Primarily used in aniline production, lubricants, and explosives. The ethyl group in this compound enhances hydrophobicity, making it more suitable for pesticide formulations .
o-Nitrotoluene (C₇H₇NO₂)
- Structural Difference : Methyl group replaces the ethyl group at the ortho position.
- Physical Properties :
- Molecular weight: 137.14 g/mol (lighter than this compound).
- Boiling point: 222°C (slightly lower than this compound’s atmospheric boiling point).
- Reactivity : The ethyl group in this compound may sterically hinder electrophilic substitution reactions compared to the smaller methyl group in o-nitrotoluene.
Comparative Data Table
*Inferred based on isomer trends.
Key Research Findings
Positional Isomer Effects : The ortho nitro group in this compound introduces steric hindrance, reducing its reactivity in certain substitution reactions compared to the para isomer .
Industrial Synthesis : The co-production of ortho and para isomers during ethylbenzene nitration necessitates efficient separation techniques, impacting cost and scalability .
Safety Profile : this compound’s higher hydrophobicity compared to nitrobenzene may influence its environmental persistence and toxicity profile .
Biological Activity
2-Ethylnitrobenzene (C8H9NO2) is an aromatic nitro compound with significant biological activity. It is primarily studied for its potential toxicological effects and its role in various biochemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to an ethyl-substituted benzene ring. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction reactions that yield reactive intermediates.
Mechanisms of Biological Activity
1. Nitro Group Reduction
The nitro group in this compound can be enzymatically reduced to form various intermediates, including nitroso and hydroxylamine derivatives. These transformations can lead to the formation of reactive species that interact with biomolecules, potentially resulting in cytotoxic effects .
2. Reactive Oxygen Species (ROS) Generation
The one-electron reduction of the nitro group can produce a nitro radical anion, which is unstable and can lead to the generation of superoxide anions under aerobic conditions. This process, often referred to as the "futile cycle," is associated with the compound's toxicity and its potential role as a pro-drug in certain therapeutic contexts .
Acute Toxicity
Studies have demonstrated that exposure to this compound can lead to various acute toxic effects, including:
- Hematological changes: Increased levels of methemoglobin and alterations in red blood cell counts.
- Histopathological changes: Damage to liver and kidney tissues observed in animal models following exposure .
Chronic Toxicity
Chronic exposure studies indicate that this compound may lead to:
- Organ-specific toxicity: Significant weight changes in organs such as the liver and kidneys.
- Potential carcinogenic effects: Long-term exposure has been linked to tumor development in certain animal models .
Case Study 1: Hematotoxicity in Rats
A study involving male F344 rats exposed to this compound via gavage for 90 days revealed notable hematologic changes, including increased methemoglobin levels and reticulocyte counts. Histopathological examinations showed liver and kidney damage, emphasizing the compound's hematotoxic potential .
Case Study 2: Inhalation Exposure Effects
In another study assessing inhalation exposure, rats exhibited respiratory distress and significant histopathological changes in lung tissues after prolonged exposure to this compound vapors. The findings underscored the respiratory toxicity associated with this compound .
Data Tables
Q & A
Q. How do researchers formulate hypothesis-driven studies on this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
